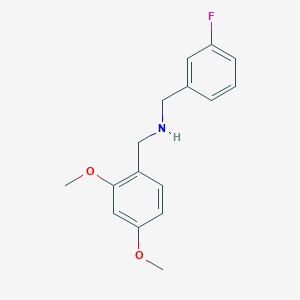![molecular formula C14H14BrN3O B5774375 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5774375.png)
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been suggested that this compound may exert its anti-inflammatory activity by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and physiological effects:
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It also exhibits potent anticancer and anti-inflammatory activities, making it a promising candidate for further study. However, this compound also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. It also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline. One direction is the study of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the study of its potential as a photosensitizer in photodynamic therapy. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, studies are needed to overcome the limitations of this compound, such as its stability and solubility issues.
Méthodes De Synthèse
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline can be synthesized using various methods. One such method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with indoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]indoline has been studied for its potential applications in various fields of scientific research. One such field is the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. This compound has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-12(15)13(16-17(9)2)14(19)18-8-7-10-5-3-4-6-11(10)18/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZNIZTWUFBIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)


![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)

![2-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5774343.png)
![4-[(3-oxo-3-phenylpropyl)amino]benzoic acid](/img/structure/B5774347.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5774354.png)



![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5774387.png)
